Lauric acid-13C-1

Description

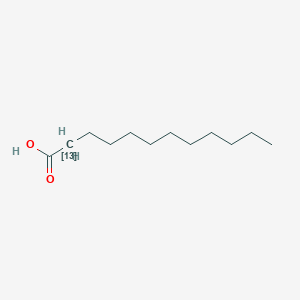

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(213C)dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POULHZVOKOAJMA-KHWBWMQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[13CH2]C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584335 | |

| Record name | (2-~13~C)Dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287100-78-1 | |

| Record name | (2-~13~C)Dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287100-78-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Lauric Acid-1-13C: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological signaling pathways of Lauric Acid-1-13C. This stable isotope-labeled compound serves as a valuable tool in metabolic research, particularly in the fields of lipidomics and metabolic flux analysis.

Core Chemical Properties

Lauric Acid-1-13C is a saturated fatty acid with a 12-carbon chain where the carbon atom at the carboxyl group is replaced by its stable isotope, ¹³C. This isotopic labeling allows for its use as a tracer in various mass spectrometry-based analytical techniques.

Table 1: Physicochemical Properties of Lauric Acid-1-13C

| Property | Value | Reference(s) |

| Synonyms | Dodecanoic acid-1-¹³C | [1][2] |

| Molecular Formula | CH₃(CH₂)₁₀¹³CO₂H | [1][3] |

| Molecular Weight | 201.31 g/mol | [1] |

| CAS Number | 93639-08-8 | |

| Appearance | Solid | |

| Melting Point | 44-46 °C | |

| Boiling Point | 225 °C at 100 mmHg | |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. Insoluble in water. |

Table 2: Safety Information for Lauric Acid-1-13C

| Hazard | Description | Reference(s) |

| GHS Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | |

| Hazard Statements | H318: Causes serious eye damage. | |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage | Store at room temperature. |

Experimental Applications and Protocols

Lauric Acid-1-13C is primarily utilized as an internal standard for the quantification of lauric acid and as a tracer to study metabolic pathways in lipidomics and metabolic flux analysis.

Quantification of Lauric Acid using Lauric Acid-1-13C as an Internal Standard by GC-MS

This protocol describes the use of Lauric Acid-1-13C as an internal standard for the accurate quantification of endogenous lauric acid in biological samples, such as plasma, by Gas Chromatography-Mass Spectrometry (GC-MS). The stable isotope-labeled standard allows for correction of variability during sample preparation and analysis.

Experimental Workflow for Lauric Acid Quantification

Caption: Workflow for Lauric Acid Quantification using GC-MS.

Detailed Protocol:

-

Sample Preparation:

-

To 100 µL of plasma, add a known amount of Lauric Acid-1-13C (internal standard) dissolved in a suitable solvent (e.g., methanol).

-

Precipitate proteins by adding a threefold excess of cold acetonitrile. Vortex and centrifuge to pellet the proteins.

-

Transfer the supernatant to a new tube.

-

Perform a liquid-liquid extraction by adding a non-polar solvent like hexane. Vortex and centrifuge to separate the phases.

-

Carefully collect the upper organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add a derivatization agent such as 14% boron trifluoride in methanol (BF₃-methanol).

-

Incubate at 60-100°C for 30-60 minutes.

-

After cooling, add water and extract the FAMEs with hexane.

-

Collect the hexane layer and evaporate to dryness.

-

Reconstitute the sample in a small volume of hexane for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column for FAMEs analysis).

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the molecular ions or characteristic fragment ions of unlabeled lauric acid methyl ester and the ¹³C-labeled lauric acid methyl ester.

-

Quantification is achieved by calculating the ratio of the peak area of the endogenous lauric acid to the peak area of the Lauric Acid-1-13C internal standard and comparing this to a standard curve.

-

Metabolic Flux Analysis using Lauric Acid-1-13C

Metabolic flux analysis (MFA) with stable isotopes allows for the quantitative study of metabolic pathways. By introducing ¹³C-labeled lauric acid into a biological system, researchers can trace its incorporation into various downstream lipids and metabolites, thereby elucidating the activity of fatty acid metabolism pathways.

Experimental Workflow for 13C Metabolic Flux Analysis

Caption: Workflow for 13C Metabolic Flux Analysis.

Detailed Protocol:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard culture medium with a medium containing Lauric Acid-1-13C at a known concentration. The concentration and labeling duration should be optimized based on the cell type and experimental goals.

-

Incubate the cells for the desired period to allow for the uptake and metabolism of the labeled fatty acid.

-

-

Metabolic Quenching and Metabolite Extraction:

-

Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) followed by the addition of a cold quenching solution (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Perform metabolite extraction using a suitable method, such as a modified Folch or Bligh-Dyer extraction, to separate the lipid and polar metabolite fractions.

-

-

LC-MS or GC-MS Analysis:

-

Analyze the lipid extracts by LC-MS or GC-MS to measure the isotopic enrichment in various lipid species (e.g., triglycerides, phospholipids, cholesteryl esters).

-

The mass spectrometer is used to determine the mass isotopomer distribution of the targeted lipids, which reveals the extent of ¹³C incorporation.

-

-

Data Analysis:

-

Calculate the fractional isotopic enrichment for each lipid of interest.

-

Use metabolic modeling software to fit the isotopic labeling data to a metabolic network model. This allows for the calculation of absolute or relative fluxes through the relevant metabolic pathways.

-

Involvement in Cellular Signaling Pathways

While Lauric Acid-1-13C is primarily a research tool, its unlabeled counterpart, lauric acid, has been shown to modulate cellular signaling pathways, particularly those related to inflammation.

NF-κB Signaling Pathway

Lauric acid has been demonstrated to induce the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway in various cell types. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.

Lauric Acid-Induced NF-κB Activation

Caption: Lauric Acid-Induced NF-κB Signaling Pathway.

Activation of this pathway by lauric acid can lead to the increased expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Interestingly, some studies suggest that lauric acid's effect on the NF-κB pathway may be less potent compared to other saturated fatty acids like palmitic acid.

ERK Signaling Pathway

In addition to the NF-κB pathway, lauric acid has been shown to activate the Extracellular signal-regulated kinase (ERK) pathway in astrocytes. The ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.

Lauric Acid-Induced ERK Activation

References

An In-depth Technical Guide to Lauric Acid-1-13C (CAS: 93639-08-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauric acid-1-13C is a stable isotope-labeled form of lauric acid, a 12-carbon saturated fatty acid. This isotopic labeling makes it a powerful tool in metabolic research, particularly in studies involving fatty acid metabolism, signaling, and quantification. This technical guide provides a comprehensive overview of Lauric acid-1-13C, including its physicochemical properties, detailed experimental protocols for its use in cell culture and analytical platforms, and an exploration of its role in cellular signaling pathways. The information presented herein is intended to support researchers and drug development professionals in leveraging this valuable research tool.

Physicochemical Properties

Lauric acid-1-13C is a white, powdery solid at room temperature.[1] Its key physicochemical properties are summarized in the tables below.

Table 1: General Properties

| Property | Value | Reference(s) |

| CAS Number | 93639-08-8 | [2] |

| Molecular Formula | C₁₁¹³CH₂₄O₂ | [3] |

| Molecular Weight | 201.31 g/mol | [2] |

| Synonyms | Dodecanoic acid-1-13C | [2] |

| Appearance | White powder | |

| Storage | Store at room temperature, away from light and moisture. |

Table 2: Physical and Chemical Data

| Property | Value | Reference(s) |

| Melting Point | 43.8 °C | |

| Boiling Point | 225.1 °C at 100 mmHg | |

| Solubility in Water | 55 mg/L at 20 °C | |

| Solubility in Organic Solvents | Soluble in alcohols, diethyl ether, and other organic solvents. | |

| Isotopic Purity | Typically ≥98% |

Applications in Research

Lauric acid-1-13C serves as a crucial tool in various research applications, primarily due to the ability to trace its metabolic fate and distinguish it from its endogenous, unlabeled counterpart.

-

Metabolic Flux Analysis: It is used to study the pathways of fatty acid metabolism, including beta-oxidation, elongation, and incorporation into complex lipids.

-

Internal Standard: In analytical chemistry, it is an ideal internal standard for the accurate quantification of lauric acid in biological samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

-

Signaling Pathway Elucidation: Researchers utilize it to investigate the role of lauric acid in cellular signaling cascades, such as the activation of inflammatory pathways.

Experimental Protocols

In Vitro Treatment of Macrophages with Lauric Acid-1-13C

This protocol describes a general procedure for treating a macrophage cell line, such as RAW 264.7 or THP-1, with Lauric acid-1-13C to study its effects on cellular responses, including signaling pathway activation and metabolic changes.

Materials:

-

Lauric acid-1-13C (CAS 93639-08-8)

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Lipopolysaccharide (LPS) (optional, for co-stimulation)

-

Phosphate Buffered Saline (PBS)

-

Sterile culture plates and labware

Procedure:

-

Cell Seeding: Seed the macrophage cells in appropriate culture plates at a desired density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Preparation of Lauric Acid-1-13C Stock Solution:

-

Dissolve Lauric acid-1-13C in ethanol to create a high-concentration stock solution (e.g., 100 mM).

-

To prepare a working stock, complex the Lauric acid-1-13C with fatty acid-free BSA. A common molar ratio is 4:1 (lauric acid:BSA). Briefly, warm a sterile solution of BSA in PBS or serum-free media to 37°C. Add the ethanolic stock solution of Lauric acid-1-13C dropwise while gently vortexing. Incubate at 37°C for 30-60 minutes to allow for complexation.

-

-

Cell Treatment:

-

Remove the culture medium from the adhered cells and wash once with sterile PBS.

-

Add fresh culture medium containing the desired final concentration of the Lauric acid-1-13C-BSA complex. A typical concentration for studying inflammatory responses is in the range of 50-200 µM.

-

For studies involving inflammatory responses, cells can be co-treated with an inflammatory stimulus like LPS (e.g., 100 ng/mL).

-

Include appropriate controls, such as vehicle control (BSA-containing medium without lauric acid) and positive controls (e.g., LPS alone).

-

-

Incubation: Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) depending on the specific endpoint being measured.

-

Downstream Analysis: After incubation, cells and/or culture supernatant can be harvested for various analyses, such as gene expression analysis (qPCR), protein analysis (Western blot, ELISA), or metabolomics (GC-MS, LC-MS).

Experimental workflow for macrophage treatment.

Quantification of Lauric Acid-1-13C by GC-MS

This protocol provides a general method for the extraction and quantification of Lauric acid-1-13C from biological samples, such as plasma or cell lysates, using it as an internal standard for the measurement of unlabeled lauric acid.

Materials:

-

Lauric acid-1-13C (as internal standard)

-

Biological sample (e.g., plasma, cell pellet)

-

Internal Standard (e.g., a deuterated fatty acid not naturally abundant in the sample)

-

Solvents: Methanol, Chloroform, Iso-octane

-

Derivatizing agent (e.g., BF₃-methanol or methanolic HCl)

-

Sodium sulfate (anhydrous)

-

GC-MS system

Procedure:

-

Sample Preparation and Lipid Extraction:

-

To a known amount of the biological sample, add a known amount of Lauric acid-1-13C as an internal standard.

-

Perform a lipid extraction using a standard method, such as the Folch or Bligh-Dyer method, which typically involves a mixture of chloroform and methanol.

-

-

Fatty Acid Methyl Ester (FAME) Derivatization:

-

The extracted lipids are saponified (e.g., using methanolic KOH) to release the fatty acids.

-

The free fatty acids are then esterified to form FAMEs. This is commonly achieved by heating with a derivatizing agent like 14% boron trifluoride in methanol (BF₃-methanol) or 5% methanolic HCl.

-

-

Extraction of FAMEs:

-

The FAMEs are then extracted from the reaction mixture into an organic solvent like iso-octane or hexane.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under a stream of nitrogen.

-

-

GC-MS Analysis:

-

The concentrated FAME sample is reconstituted in a suitable solvent and injected into the GC-MS.

-

The GC separates the different FAMEs based on their volatility and interaction with the column stationary phase.

-

The mass spectrometer detects the FAMEs. The mass-to-charge ratio (m/z) of the molecular ion or characteristic fragment ions of lauric acid methyl ester and Lauric acid-1-13C methyl ester will differ by one mass unit, allowing for their distinct detection and quantification.

-

A calibration curve is generated using known concentrations of unlabeled lauric acid and a fixed concentration of the Lauric acid-1-13C internal standard. The concentration of lauric acid in the unknown sample is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

References

A Technical Guide to the Isotopic Purity of Lauric Acid-13C-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Lauric acid-13C-1, a crucial stable isotope-labeled compound for metabolic research and drug development. This document details the analytical methodologies for determining isotopic purity, presents typical purity data, and illustrates its application in metabolic flux analysis.

Introduction

This compound, also known as Dodecanoic acid-1-¹³C, is a saturated fatty acid where the carbon atom at the C-1 position (the carboxyl carbon) is replaced with a heavy isotope of carbon, ¹³C. This isotopic labeling makes it a valuable tracer for studying fatty acid metabolism, absorption, and incorporation into complex lipids without the safety concerns associated with radioactive isotopes.[1][2] Its primary applications include metabolic flux analysis (MFA), quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, and as an internal standard in lipidomics.[1][2] The accuracy and reliability of studies employing this compound are directly dependent on its isotopic and chemical purity.

Data Presentation: Isotopic and Chemical Purity

The isotopic and chemical purity of commercially available this compound are critical parameters for experimental design and data interpretation. The following table summarizes representative data from various suppliers.

| Parameter | Specification | Supplier A | Supplier B | Supplier C |

| Isotopic Purity | Atom % ¹³C | 99% | 99% | 99% |

| Chemical Purity | % | ≥98% | 98% | ≥98% |

| Molecular Formula | C₁₁¹³CH₂₄O₂ | C₁₁¹³CH₂₄O₂ | C₁₁¹³CH₂₄O₂ | |

| Molecular Weight | g/mol | 201.31 | 201.31 | 201.31 |

| CAS Number | 93639-08-8 | 93639-08-8 | 93639-08-8 |

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of this compound relies on analytical techniques that can differentiate between molecules containing ¹²C and ¹³C at the labeled position. The two primary methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive technique for determining the isotopic enrichment of fatty acids. The following protocol is a general guideline for the analysis of this compound.

1. Sample Preparation and Derivatization:

To increase volatility for GC analysis, the carboxylic acid group of lauric acid must be derivatized. A common method is esterification to form a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.

-

Reagents:

-

This compound standard

-

Anhydrous Methanol with 1.25 M HCl (for FAMEs) or Pentafluorobenzyl bromide (PFBBr) and N,N-Diisopropylethylamine (DIPEA) in acetonitrile (for PFB esters)

-

Organic solvent (e.g., hexane or iso-octane)

-

Internal standard (e.g., a deuterated fatty acid like Lauric acid-d3)

-

-

Procedure (FAME Derivatization):

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of toluene.

-

Add a known amount of internal standard.

-

Add methanolic HCl and heat the mixture at 60-80°C for 1-2 hours.

-

After cooling, add water and extract the FAMEs with an organic solvent.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate it under a stream of nitrogen.

-

Reconstitute the sample in a small volume of hexane for GC-MS analysis.

-

2. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar capillary column (e.g., DB-23, CP-Sil 88) is recommended for good separation of fatty acid methyl esters.

-

Injector: Splitless injection at 250°C.

-

Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature of around 240°C. The exact program should be optimized for the specific column and instrument.

-

Carrier Gas: Helium or Hydrogen.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can be more sensitive for PFB derivatives.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Data Acquisition: Full scan mode to observe the entire mass spectrum and selected ion monitoring (SIM) mode for accurate quantification of specific ions.

-

3. Data Analysis:

-

Identify the peak corresponding to the lauric acid derivative in the chromatogram.

-

Examine the mass spectrum of this peak. For this compound methyl ester (M+1), the molecular ion will be at m/z 215, while the unlabeled lauric acid methyl ester will be at m/z 214.

-

Calculate the isotopic purity by determining the relative abundance of the M+1 ion compared to the M+0 ion. Corrections for the natural abundance of ¹³C in the rest of the molecule must be applied for accurate determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy, particularly ¹³C-NMR, provides a direct and quantitative method for determining isotopic enrichment.

1. Sample Preparation:

-

Reagents:

-

This compound

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

-

Procedure:

-

Dissolve a sufficient amount of this compound (typically 5-10 mg) in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.

-

2. NMR Analysis:

-

Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: ¹³C NMR spectrum acquisition. A proton-decoupled ¹³C experiment is typically used.

-

Parameters:

-

A sufficient number of scans to achieve a good signal-to-noise ratio.

-

A relaxation delay (d1) long enough to ensure full relaxation of the carboxyl carbon signal (can be several seconds).

-

3. Data Analysis:

-

In the ¹³C NMR spectrum, the signal for the C-1 carboxyl carbon will be significantly enhanced due to the ¹³C enrichment.

-

To quantify the enrichment, a known amount of a natural abundance carbon-containing internal standard can be added, or the integral of the enriched C-1 signal can be compared to the integrals of the other carbon signals in the lauric acid molecule, taking into account the natural ¹³C abundance (approximately 1.1%).

Visualization of Experimental Workflows and Metabolic Pathways

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for determining the isotopic purity of this compound using GC-MS.

Application in Metabolic Flux Analysis

This compound is used as a tracer to follow the metabolic fate of lauric acid in biological systems. The ¹³C label can be tracked as it is incorporated into various downstream metabolites and lipid species. The following diagram illustrates a simplified metabolic pathway where this compound is utilized.

This diagram shows that after entering the cell, this compound is activated to its CoA ester. From there, it can either undergo β-oxidation to produce ¹³C-labeled acetyl-CoA, which then enters the TCA cycle, or it can be incorporated into complex lipids, resulting in ¹³C-labeled triglycerides and phospholipids. By measuring the ¹³C enrichment in these downstream metabolites, researchers can quantify the flux through these respective pathways.

Conclusion

The isotopic purity of this compound is a critical factor for the successful application of this tracer in metabolic research. This guide has provided an overview of the typical purity specifications, detailed experimental protocols for its determination using GC-MS and NMR, and a visualization of its use in metabolic flux analysis. By adhering to rigorous analytical methods, researchers can ensure the quality of their labeled starting material and the validity of their experimental results.

References

Technical Guide: Lauric Acid-1-¹³C Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and quality control for Lauric Acid-1-¹³C (Dodecanoic acid-1-¹³C). Lauric acid, a saturated fatty acid, and its isotopically labeled forms are crucial for metabolic research, lipidomics, and as internal standards in mass spectrometry-based quantification.[1][2][3] This document compiles data from various suppliers to offer a comparative analysis of the available standards.

Chemical and Physical Properties

Lauric Acid-1-¹³C is a stable, isotopically labeled version of lauric acid, where the carbon atom at the C-1 position is replaced by a ¹³C isotope. This labeling provides a distinct mass shift, facilitating its use as an internal standard for the quantification of endogenous lauric acid by GC- or LC-MS.[4]

Table 1: General and Chemical Properties of Lauric Acid-1-¹³C

| Property | Value | Source |

| Chemical Formula | CH₃(CH₂)₁₀¹³CO₂H | Sigma-Aldrich |

| C₁₁[¹³C]H₂₄O₂ | Cayman Chemical, GlpBio | |

| Molecular Weight | 201.31 g/mol | Sigma-Aldrich, Cambridge Isotope Laboratories, MedChemExpress |

| 201.3 g/mol | Cayman Chemical, GlpBio | |

| CAS Number | 93639-08-8 | Sigma-Aldrich, Cayman Chemical, Cambridge Isotope Laboratories, GlpBio |

| Synonyms | Dodecanoic acid-1-¹³C | Sigma-Aldrich, Cayman Chemical |

| Appearance | Solid | Sigma-Aldrich, GlpBio |

| Crystalline solid | Cayman Chemical |

Table 2: Physical and Spectroscopic Data of Lauric Acid-1-¹³C

| Property | Value | Source |

| Melting Point | 44-46 °C (lit.) | Sigma-Aldrich |

| Boiling Point | 225 °C/100 mmHg (lit.) | Sigma-Aldrich |

| Flash Point | 113 °C (closed cup) | Sigma-Aldrich |

| Mass Shift | M+1 | Sigma-Aldrich |

| InChI Key | POULHZVOKOAJMA-HNHCFKFXSA-N | Sigma-Aldrich, Cayman Chemical |

Quality Control and Purity Analysis

The quality and purity of isotopically labeled standards are paramount for their application in quantitative studies. Suppliers typically provide a Certificate of Analysis with key data on isotopic and chemical purity.

Table 3: Purity and Isotopic Enrichment of Lauric Acid-1-¹³C from Various Suppliers

| Supplier | Isotopic Purity | Chemical Purity | Analytical Methods |

| Sigma-Aldrich | 99 atom % ¹³C | Not specified | Not specified |

| Cayman Chemical | Not specified | ≥95% | Not specified |

| Cambridge Isotope Laboratories | 99% | 98% | Not specified |

| GlpBio | Not specified | >95.00% | ¹H-NMR, HPLC |

| MedChemExpress | Not specified | 99.8% | Not specified |

Experimental Protocols

While detailed experimental protocols are specific to each analytical laboratory, a generalized workflow for the quality control of stable isotope-labeled compounds like Lauric Acid-1-¹³C is presented below. This process ensures the identity, purity, and isotopic enrichment of the material.

Methodology Overview:

-

Identity Confirmation: The structural identity of the compound is confirmed using techniques like Mass Spectrometry (MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular structure and the position of the ¹³C label.

-

Chemical Purity: The chemical purity is assessed using chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These techniques separate the main compound from any impurities.

-

Isotopic Enrichment: The isotopic purity, or the percentage of molecules containing the ¹³C isotope at the specified position, is determined using high-resolution Mass Spectrometry. This ensures the accuracy of the labeled standard for quantitative applications.

Applications in Research

Lauric Acid-1-¹³C is primarily used as an internal standard for the accurate quantification of lauric acid in various biological samples using GC- or LC-MS. It is also utilized in metabolic flux analysis and lipidomics research to trace the metabolic fate of lauric acid. Studies have shown that lauric acid can induce the activation of NF-κB and the expression of COX-2 and other inflammatory markers.

Storage and Handling

For long-term stability, Lauric Acid-1-¹³C should be stored at -20°C. Cambridge Isotope Laboratories suggests storing it at room temperature away from light and moisture. It is supplied as a solid and should be handled in accordance with standard laboratory safety procedures. For solubility, it can be dissolved in DMF, DMSO, and ethanol.

References

A Technical Guide to Lauric Acid-13C-1: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid-13C-1 is a stable isotope-labeled form of lauric acid, a 12-carbon saturated fatty acid. The incorporation of a carbon-13 isotope at the C-1 position makes it a valuable tool for researchers in various fields, including metabolism, lipidomics, and drug development. Its primary application lies in its use as a tracer to study the metabolic fate of lauric acid and as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological samples. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and insights into the signaling pathways it can help elucidate.

Data Presentation: Physical and Chemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented in the table below. This information has been compiled from various chemical suppliers and databases.

| Property | Value | References |

| Physical State | Solid at room temperature | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Molecular Formula | C₁₁¹³CH₂₄O₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 201.31 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 44-46 °C | --INVALID-LINK-- |

| Boiling Point | 225 °C at 100 mmHg | --INVALID-LINK-- |

| Solubility | Soluble in ethanol, DMSO, and DMF | --INVALID-LINK-- |

| Isotopic Purity | Typically ≥99 atom % ¹³C | --INVALID-LINK-- |

| Storage | Store at room temperature | --INVALID-LINK-- |

Signaling Pathways

Lauric acid, and by extension its isotopic analog, is known to activate inflammatory signaling pathways through the Toll-like receptor 4 (TLR4).[1][2][3] This interaction triggers a downstream cascade involving the activation of NF-κB and the subsequent expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2).[4][5] The use of this compound allows for precise tracing of its uptake and metabolism in cells, providing a clearer understanding of its role in initiating these signaling events.

Caption: Lauric acid activates the TLR4 signaling cascade.

Experimental Protocols

The primary utility of this compound lies in its application in metabolic tracing and quantification studies. Below are detailed methodologies for key experiments.

Metabolic Tracing of this compound in Cultured Cells

This protocol outlines the general steps for tracing the metabolic fate of this compound in a cell culture system.

a. Cell Culture and Labeling:

-

Culture cells of interest (e.g., RAW 264.7 macrophages) to the desired confluency.

-

Prepare a stock solution of this compound complexed to fatty acid-free bovine serum albumin (BSA) to enhance its solubility and cellular uptake.

-

Replace the normal culture medium with a medium containing the this compound/BSA complex at a final concentration typically ranging from 10 to 100 µM.

-

Incubate the cells for a specific period (e.g., 1, 4, 12, or 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

b. Metabolite Extraction:

-

After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled lauric acid.

-

Quench the metabolism by adding a cold solvent mixture, typically methanol/water (80:20, v/v).

-

Scrape the cells and collect the cell suspension.

-

Perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure to separate the lipid and aqueous phases.

c. Sample Analysis by Mass Spectrometry (GC-MS or LC-MS):

-

For GC-MS analysis:

-

Derivatize the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by incubation with a reagent like boron trifluoride in methanol.

-

Analyze the FAMEs using a GC-MS system to separate and identify the different fatty acid species and their ¹³C-labeled isotopologues.

-

-

For LC-MS analysis:

-

Reconstitute the dried lipid extract in a suitable solvent.

-

Analyze the sample using a high-resolution LC-MS/MS system to identify and quantify the incorporation of ¹³C into various lipid species.

-

Caption: A generalized workflow for cellular metabolic tracing.

Quantification of Endogenous Lauric Acid using this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard for the accurate quantification of unlabeled lauric acid in a biological sample.

a. Sample Preparation:

-

To a known amount of the biological sample (e.g., plasma, tissue homogenate), add a known amount of this compound.

-

Perform lipid extraction as described in the metabolic tracing protocol.

b. Analysis by GC-MS or LC-MS:

-

Analyze the extracted lipids using either GC-MS (after derivatization) or LC-MS.

-

Monitor the ion signals corresponding to both the unlabeled lauric acid and the ¹³C-labeled internal standard.

c. Quantification:

-

Generate a standard curve using known concentrations of unlabeled lauric acid and a fixed concentration of this compound.

-

Calculate the ratio of the peak area of the unlabeled lauric acid to the peak area of the this compound in the experimental samples.

-

Determine the concentration of the endogenous lauric acid in the sample by comparing this ratio to the standard curve. This method corrects for variations in sample extraction and instrument response.

Conclusion

This compound is a powerful and versatile tool for researchers investigating fatty acid metabolism and its role in cellular signaling. Its stable isotopic label allows for precise and accurate tracing and quantification, providing valuable insights into complex biological processes. The experimental protocols and signaling pathway information provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to utilize this compound in their research endeavors.

References

- 1. JCI - TLR4 links innate immunity and fatty acid–induced insulin resistance [jci.org]

- 2. Toll-like receptor signaling links dietary fatty acids to the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms for the activation of Toll-like receptor 2/4 by saturated fatty acids and inhibition by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. metsol.com [metsol.com]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of Lauric Acid-13C-1

This technical guide provides a comprehensive overview of the solubility of Lauric acid-13C-1, intended for researchers, scientists, and professionals in drug development. This document compiles available solubility data, details relevant experimental methodologies, and illustrates associated biological pathways and experimental workflows.

Quantitative Solubility Data

The solubility of this compound, a stable isotope-labeled version of lauric acid, is crucial for its application in metabolic research, lipidomics, and as an internal standard for quantitative analysis. While the isotopic label has a negligible effect on physical properties such as solubility, the data presented below includes values for both labeled and unlabeled lauric acid for a comprehensive overview. The solubility can vary based on the solvent, temperature, and the physical form of the solute.

Below is a summary of the available quantitative solubility data in various common laboratory solvents. It is important to note that some discrepancies exist in the literature, which may be attributed to different experimental conditions.

| Solvent | Concentration (mg/mL) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 | Requires ultrasonic and warming for dissolution.[1] |

| 20 | [2][3][4] | |

| Ethanol | 30 | [2] |

| 20 | ||

| Dimethylformamide (DMF) | 30 | |

| 20 | ||

| Ethanol:PBS (pH 7.2) (1:8) | ~0.5 | Prepared by first dissolving in ethanol, then diluting with the aqueous buffer. |

| Water | 4.81 (at 25°C) | For unlabeled lauric acid. Lauric acid is generally considered sparingly soluble in water. |

| Methanol | Very Soluble | For unlabeled lauric acid. |

| Ether | Very Soluble | For unlabeled lauric acid. |

| Chloroform | Soluble | For unlabeled lauric acid. |

| Benzene | Soluble | For unlabeled lauric acid. |

| Acetone | Soluble | For unlabeled lauric acid. |

Experimental Protocols

Detailed experimental procedures for determining the solubility of this compound are not always published alongside the data. However, standardized methods are commonly employed. Below are representative protocols for solubility determination and solution preparation.

Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound and is described in OECD Guideline 105.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest

-

Sealed glass flasks or vials

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., PTFE, chemically inert)

-

Analytical instrumentation for quantification (e.g., HPLC, GC-MS, or LC-MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Agitate the flask at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert filter that does not absorb the solute.

-

Quantification: Determine the concentration of this compound in the clear, saturated filtrate using a suitable and validated analytical method. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.

-

Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Preparation of a Stock Solution in Organic Solvents

Objective: To prepare a stock solution of this compound at a known concentration in a suitable organic solvent.

Procedure:

-

Weigh the desired amount of this compound solid.

-

Add the solid to a volumetric flask.

-

Add a portion of the desired organic solvent (e.g., DMSO, Ethanol, DMF).

-

To aid dissolution, the solution can be sonicated and gently warmed. Purging the solvent with an inert gas before sealing the container can help prevent oxidation.

-

Once the solid is completely dissolved, allow the solution to return to room temperature.

-

Add the solvent to the final volume mark on the flask and mix thoroughly.

Preparation of an Aqueous Solution

Due to its low solubility in water, an indirect method is often used to prepare aqueous solutions of lauric acid.

Procedure:

-

Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as ethanol, as described above.

-

While vortexing the aqueous buffer of choice (e.g., PBS), slowly add the required volume of the organic stock solution to achieve the final desired concentration.

-

This method results in a solution where the final concentration of the organic solvent is low. For example, a solubility of approximately 0.5 mg/mL can be achieved in a 1:8 solution of ethanol:PBS (pH 7.2).

-

It is recommended not to store the aqueous solution for more than one day.

Visualizations

The following diagrams illustrate a key signaling pathway involving lauric acid and generalized experimental workflows.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 2. researchgate.net [researchgate.net]

- 3. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

An In-Depth Technical Guide to Lauric Acid-13C-1 for Researchers and Drug Development Professionals

Introduction: This guide provides comprehensive technical information on Lauric acid-13C-1, a stable isotope-labeled fatty acid crucial for advancing research in metabolic diseases, drug development, and cellular signaling. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed supplier information, experimental protocols, and visualization of associated signaling pathways.

Supplier and Specification Overview

This compound is available from several reputable suppliers, each providing specific grades and quantities suitable for various research needs. The following table summarizes the key quantitative data from prominent suppliers to facilitate easy comparison.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Available Quantities |

| Sigma-Aldrich | 292168 | 93639-08-8 | CH₃(CH₂)₁₀¹³CO₂H | 201.31 | 99 atom % ¹³C | Not specified | 250 mg, 1 g[1] |

| Cambridge Isotope Laboratories, Inc. | CLM-1586-1 | 93639-08-8 | CH₃(CH₂)₁₀*COOH | 201.31 | 99% | 98% | 1 g[2] |

| Cayman Chemical | 29462 | 93639-08-8 | C₁₁[¹³C]H₂₄O₂ | 201.3 | Not specified | ≥95% | 100 mg, 250 mg, 500 mg[3] |

| MedChemExpress | HY-Y0366S4 | 287100-78-1 | C₁₁¹³CH₂₄O₂ | 201.31 | Not specified | Not specified | 1 mg[4] |

| ChemScene | CS-0202859 | 93639-08-8 | C₁₁¹³CH₂₄O₂ | 201.31 | Not specified | ≥98% | Not specified[5] |

| GlpBio | GC47544 | 93639-08-8 | C₁₁[¹³C]H₂₄O₂ | 201.3 | Not specified | >95.00% | Not specified |

Experimental Protocols

Metabolic Tracing in Cell Culture with this compound

This protocol outlines the use of this compound to trace its metabolic fate within a cellular system, a technique commonly referred to as metabolic flux analysis.

Materials:

-

This compound

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Ethanol

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Cultured cells (e.g., hepatocytes, macrophages)

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in ethanol to create a concentrated stock solution.

-

For enhanced solubility and cellular uptake, this stock solution can be complexed with fatty acid-free BSA. A common method involves incubating the fatty acid with BSA in a molar ratio of 2:1 to 5:1 in serum-free medium at 37°C for 1 hour.

-

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency (typically 70-80%).

-

Remove the existing culture medium and wash the cells with sterile PBS.

-

Introduce the labeling medium containing the this compound-BSA complex. The final concentration of this compound can range from 25 µM to 300 µM, depending on the cell type and experimental goals.

-

Incubate the cells for a defined period (e.g., 4, 8, 12, or 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

-

-

Metabolite Extraction:

-

After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Harvest the cells and extract metabolites using a suitable solvent system. A common method is the Folch extraction, which uses a chloroform:methanol:water (2:1:0.8 v/v/v) mixture to separate lipids from other cellular components.

-

-

Sample Preparation for Mass Spectrometry (GC-MS):

-

The extracted lipids are typically derivatized to enhance their volatility for gas chromatography. A common derivatization method for fatty acids is the formation of fatty acid methyl esters (FAMEs) using methanolic HCl or pentafluorobenzyl (PFB) bromide.

-

For FAMEs preparation, incubate the dried lipid extract with methanolic HCl (e.g., 8% w/v) at 100°C for 1.5 hours.

-

For PFB ester formation, treat the dried sample with 1% N,N-diisopropylethylamine and 1% 2,3,4,5,6-pentafluorobenzyl bromide.

-

-

GC-MS Analysis:

-

Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer. The separation of different fatty acid esters is achieved on a suitable capillary column (e.g., DB-Wax).

-

The mass spectrometer is used to detect the mass-to-charge ratio (m/z) of the fragments, allowing for the identification and quantification of ¹³C incorporation into lauric acid and its downstream metabolites.

-

This compound as an Internal Standard for Mass Spectrometry

This protocol describes the use of this compound as an internal standard for the accurate quantification of unlabeled lauric acid in biological samples.

Procedure:

-

Sample Preparation:

-

To a known amount of the biological sample (e.g., plasma, cell lysate), add a precise amount of this compound. The amount of the internal standard should be chosen to be within the linear range of the mass spectrometer's detector and comparable to the expected amount of the endogenous analyte.

-

-

Lipid Extraction and Derivatization:

-

Follow the same lipid extraction and derivatization procedures as described in the metabolic tracing protocol (Protocol 1, steps 3 and 4).

-

-

GC-MS Analysis:

-

Analyze the derivatized sample by GC-MS.

-

Monitor the ion signals corresponding to both the unlabeled lauric acid derivative and the this compound derivative.

-

-

Quantification:

-

Create a standard curve by analyzing known concentrations of unlabeled lauric acid spiked with the same fixed amount of this compound.

-

The concentration of lauric acid in the biological sample is determined by comparing the ratio of the peak area of the unlabeled analyte to the peak area of the internal standard against the standard curve.

-

Signaling Pathways and Experimental Workflows

Lauric Acid-Induced NF-κB Signaling Pathway

Lauric acid has been shown to activate the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), through the activation of Toll-like Receptors (TLRs). Specifically, lauric acid can induce the heterodimerization of TLR2 with either TLR1 or TLR6. This signaling cascade is a key component of the innate immune response.

Caption: Lauric acid-induced NF-κB activation via TLR2 heterodimerization.

Experimental Workflow for Metabolic Flux Analysis

The following diagram illustrates a typical workflow for a metabolic flux analysis experiment using this compound.

Caption: Workflow for ¹³C-Metabolic Flux Analysis using this compound.

Logical Relationship for Using this compound as an Internal Standard

This diagram outlines the logical steps and rationale for employing this compound as an internal standard in quantitative mass spectrometry.

Caption: Logic for using this compound as an internal standard.

References

The In Vivo Metabolic Journey of Lauric Acid-13C-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid, a 12-carbon saturated medium-chain fatty acid (MCFA), is a significant component of various dietary fats, notably coconut and palm kernel oils. Its unique metabolic properties, distinct from long-chain fatty acids, have garnered considerable interest in the fields of nutrition, pharmacology, and drug development. The use of stable isotope-labeled lauric acid, specifically Lauric acid-13C-1, provides a powerful tool to trace and quantify its metabolic fate in vivo without the complications of radioactivity. This technical guide offers an in-depth overview of the in vivo metabolism of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved metabolic pathways.

Metabolic Overview of Lauric Acid

Unlike long-chain fatty acids, which are typically esterified into triglycerides in enterocytes and transported via chylomicrons through the lymphatic system, a significant portion of lauric acid is absorbed directly into the portal vein and transported to the liver bound to albumin. This rapid hepatic uptake leads to its preferential and swift oxidation for energy production.

The primary metabolic fates of lauric acid in vivo include:

-

β-oxidation: The principal catabolic pathway, occurring primarily in the mitochondria of hepatocytes, leading to the production of acetyl-CoA, which can then enter the Krebs cycle for ATP generation or be used for ketogenesis.

-

Incorporation into Complex Lipids: Lauric acid can be esterified into triglycerides, phospholipids, and cholesterol esters for storage or structural purposes in various tissues.

-

Chain Elongation: Lauric acid can be elongated to form longer-chain fatty acids, such as myristic acid (C14:0) and palmitic acid (C16:0).

-

Excretion as CO2: A significant portion of the ingested lauric acid is ultimately oxidized to carbon dioxide and exhaled.

Quantitative Metabolic Fate of 13C-Labeled Medium-Chain Fatty Acids

Direct quantitative data for the in vivo metabolic fate of this compound is limited in publicly available literature. However, studies utilizing other 13C-labeled medium-chain fatty acids, such as octanoic acid (C8:0), provide valuable insights that can be largely extrapolated to lauric acid due to their similar metabolic handling.

Oxidation to Carbon Dioxide

The rate and extent of oxidation are key parameters in understanding the energetic contribution of fatty acids. Studies using 13C-labeled medium-chain triglycerides have quantified their conversion to 13CO2.

| Tracer Administered | Condition | Percentage of Administered Dose Oxidized to CO2 | Time Frame | Reference |

| Glyceryl tri[1,2,3,4-13C4]-octanoate | Healthy resting individuals (MCT-only diet) | ~42% | Not Specified | Knottnerus et al. |

| Glyceryl tri[1,2,3,4-13C4]-octanoate | Healthy resting individuals (Mixed diet) | ~62% | Not Specified | Knottnerus et al. |

| [1-14C]Lauric Acid | Weanling rats at rest | Higher than myristic, palmitic, and stearic acids | 24 hours | Deom et al. |

Note: While the study by Deom et al. used a radiolabel, it provides a direct comparison of lauric acid's oxidation rate relative to other fatty acids.

Tissue Distribution and Incorporation into Lipids

Following absorption, lauric acid is distributed to various tissues for oxidation or storage. The liver plays a central role in its initial metabolism.

| Tissue | Metabolic Fate | Quantitative Data | Species | Reference |

| Plasma | Incorporation into Long-Chain Fatty Acids | <1% of 13C-label from administered 13C-MCT | Humans | Knottnerus et al. |

| Adipose Tissue | Incorporation into Triacylglycerols | Trilauroylglycerol reached 2% of total triacylglycerols after 6 weeks on a coconut oil-rich diet. | Rats | Bugaut et al.[1] |

| Liver | Uptake and Metabolism | Rapid uptake and primary site of oxidation. | General | (Review Articles) |

| Heart | Uptake and Oxidation | Medium-chain fatty acids are readily oxidized by the heart. | General | (Review Articles) |

| Brain | Uptake and Oxidation | Can cross the blood-brain barrier and be oxidized for energy. | General | (Review Articles) |

| Muscle | Uptake and Oxidation | Utilized as an energy source, particularly during exercise. | General | (Review Articles) |

Note: The data from Bugaut et al. is based on a long-term feeding study and not a direct tracer experiment with this compound, but it indicates the potential for incorporation into adipose tissue triglycerides.

Experimental Protocols

The study of the in vivo metabolic fate of this compound involves several key experimental procedures.

Administration of this compound

-

Route of Administration: Oral gavage or incorporation into a test meal are common methods for studying dietary fatty acid metabolism. Intravenous infusion can also be used to bypass intestinal absorption.

-

Dosage: The amount of this compound administered should be a tracer dose, meaning it is sufficient for detection but does not significantly alter the endogenous lauric acid pool size.

-

Vehicle: For oral administration, this compound is typically dissolved in a carrier oil (e.g., corn oil, olive oil) or emulsified in a liquid meal.

13CO2 Breath Test for Oxidation Measurement

This non-invasive method quantifies the rate of substrate oxidation.

-

Baseline Breath Sample: A breath sample is collected before the administration of this compound to determine the natural abundance of 13CO2.

-

Tracer Administration: The subject ingests the this compound.

-

Serial Breath Sampling: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for several hours.

-

Analysis: The 13CO2/12CO2 ratio in the exhaled breath is measured using isotope ratio mass spectrometry (IRMS) or other sensitive techniques.

-

Calculation: The rate of 13CO2 excretion is used to calculate the percentage of the administered this compound dose that has been oxidized over time.

Tissue Collection and Analysis

To determine the tissue distribution and incorporation into complex lipids:

-

Animal Model: Rodents (rats or mice) are commonly used for in vivo metabolic studies.

-

Time Points: Animals are euthanized at various time points after the administration of this compound to track the dynamic changes in its distribution and metabolism.

-

Tissue Harvesting: Key tissues such as the liver, adipose tissue (e.g., epididymal, subcutaneous), skeletal muscle, heart, and brain are rapidly excised, weighed, and flash-frozen in liquid nitrogen to halt metabolic activity. Blood samples are also collected.

-

Lipid Extraction: Total lipids are extracted from the homogenized tissues using methods such as the Folch or Bligh and Dyer procedures.

-

Lipid Fractionation: The total lipid extract is fractionated into different lipid classes (e.g., triacylglycerols, phospholipids, free fatty acids) using techniques like thin-layer chromatography (TLC) or solid-phase extraction (SPE).

-

Fatty Acid Analysis: The fatty acids within each lipid fraction are converted to their methyl esters (FAMEs).

-

Mass Spectrometry Analysis: The 13C-enrichment in lauric acid and its metabolites within each lipid fraction is quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Visualization of Metabolic Pathways and Workflows

Metabolic Fate of Lauric Acid

References

The Principle and Application of Lauric Acid-13C-1 as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers have revolutionized the study of metabolic pathways, providing a powerful tool to track the fate of molecules in complex biological systems. Among these, Lauric acid-13C-1, a stable isotope-labeled medium-chain fatty acid, has emerged as a valuable probe for investigating fatty acid metabolism. Its use allows for the precise and quantitative analysis of fatty acid uptake, oxidation, and incorporation into complex lipids, offering critical insights into cellular and whole-body energy homeostasis in both health and disease.[1][2][3] This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of this compound as a metabolic tracer.

Core Principles of this compound Tracing

The fundamental principle behind using this compound as a tracer lies in its chemical identity. The 13C isotope at the first carbon position makes it distinguishable from its naturally abundant 12C counterpart by mass spectrometry, without altering its biological activity.[4] Once introduced into a biological system, this compound follows the same metabolic pathways as endogenous lauric acid. By tracking the incorporation of the 13C label into downstream metabolites, researchers can elucidate the dynamics of fatty acid metabolism.

The primary metabolic fates of this compound that can be traced are:

-

Beta-oxidation: this compound is transported into the mitochondria where it undergoes beta-oxidation. This process sequentially cleaves two-carbon units from the fatty acid chain, producing acetyl-CoA. The 13C label, being on the first carbon, is incorporated into the carboxyl group of the first acetyl-CoA molecule produced.

-

Tricarboxylic Acid (TCA) Cycle: The 13C-labeled acetyl-CoA enters the TCA cycle, a central hub of cellular metabolism. The label is then distributed among the various TCA cycle intermediates, and its position can be tracked to understand the cycle's flux and connectivity to other pathways.

-

Incorporation into Complex Lipids: The 13C-labeled acetyl-CoA can be used for the de novo synthesis of other fatty acids and subsequently incorporated into complex lipids such as triglycerides, phospholipids, and cholesterol esters. This allows for the study of lipid synthesis and turnover.[1]

-

Excretion as 13CO2: Complete oxidation of the labeled acetyl-CoA in the TCA cycle results in the production of 13CO2, which can be measured in expired breath. This provides a non-invasive measure of whole-body fatty acid oxidation.

Experimental Protocols

The application of this compound as a tracer can be broadly categorized into in vivo and in vitro experimental setups.

In Vivo Experimental Protocol (Murine Model)

This protocol outlines a general procedure for an in vivo study in mice to trace the metabolism of this compound.

1. Tracer Preparation and Administration:

-

Preparation: Dissolve this compound in a suitable vehicle. For oral gavage, this can be corn oil or a specialized lipid emulsion. For intravenous infusion, the tracer should be complexed with fatty acid-free bovine serum albumin (BSA) to mimic its natural transport in the blood. A typical concentration for intravenous infusion is 1-5 mM.

-

Administration:

-

Oral Gavage: Administer a bolus dose of the this compound solution directly into the stomach. This method is suitable for studying the absorption and subsequent metabolism of dietary fatty acids.

-

Intravenous Infusion: Infuse the tracer solution via a tail vein or jugular vein catheter. A bolus-plus-continuous infusion is often used to achieve a steady-state concentration of the tracer in the plasma.

-

2. Sample Collection:

-

Blood: Collect serial blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) post-tracer administration. Plasma should be separated by centrifugation and stored at -80°C.

-

Tissues: At the end of the experiment, euthanize the animal and rapidly collect tissues of interest (e.g., liver, heart, skeletal muscle, adipose tissue). Tissues should be snap-frozen in liquid nitrogen and stored at -80°C to quench metabolic activity.

-

Breath (for 13CO2 analysis): Place the animal in a metabolic chamber to collect expired air at regular intervals. The 13CO2/12CO2 ratio is measured using an isotope ratio mass spectrometer.

3. Sample Preparation and Analysis:

-

Lipid Extraction: Extract total lipids from plasma and tissue samples using a modified Folch or Bligh-Dyer method.

-

Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, fatty acids are typically converted to their fatty acid methyl esters (FAMEs) by transesterification.

-

Mass Spectrometry Analysis: Analyze the isotopic enrichment of lauric acid and its metabolites using GC-MS or liquid chromatography-mass spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the labeled and unlabeled fragments is used to determine the degree of 13C incorporation.

In Vitro Experimental Protocol (Cell Culture)

This protocol describes a general procedure for using this compound in cultured cells.

1. Cell Culture and Tracer Incubation:

-

Cell Seeding: Plate cells at a desired density in standard culture dishes and allow them to adhere and grow.

-

Tracer Medium Preparation: Prepare a culture medium containing this compound complexed with fatty acid-free BSA. The final concentration of the tracer can range from 10 to 100 µM, depending on the cell type and experimental goals.

-

Incubation: Replace the standard culture medium with the tracer-containing medium and incubate the cells for a specific period (e.g., 1, 4, 8, or 24 hours).

2. Sample Collection:

-

Cell Pellets: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular tracer. Harvest the cells by scraping or trypsinization, and collect the cell pellet by centrifugation.

-

Culture Medium: Collect the culture medium to analyze the secretion of labeled metabolites.

3. Sample Preparation and Analysis:

-

Metabolite Extraction: Extract intracellular metabolites from the cell pellet using a cold solvent mixture (e.g., methanol:water or methanol:acetonitrile:water).

-

Lipid Extraction: If analyzing lipid incorporation, perform a lipid extraction as described in the in vivo protocol.

-

Mass Spectrometry Analysis: Analyze the isotopic enrichment of metabolites in the cell extracts and culture medium using LC-MS or GC-MS.

Data Presentation: Quantitative Analysis

The primary output of a tracer study is the measurement of isotopic enrichment in various metabolites. This data can be used to calculate key metabolic parameters.

Table 1: Isotopic Enrichment of Key Metabolites Following this compound Administration (Illustrative Data)

| Metabolite | Tissue/Compartment | Isotopic Enrichment (Mole Percent Excess) |

| This compound | Plasma | 10.5 ± 1.2 |

| Acetyl-CoA-13C-1 | Liver | 5.2 ± 0.8 |

| Citrate-13C-1 | Liver | 3.1 ± 0.5 |

| Palmitate-13C-2 | Adipose Tissue | 1.8 ± 0.3 |

| Triglyceride-bound this compound | Muscle | 2.5 ± 0.4 |

Note: The data presented in this table is for illustrative purposes and will vary depending on the experimental conditions.

Table 2: Metabolic Flux Rates Calculated from this compound Tracing (Illustrative Data)

| Metabolic Flux | Tissue | Flux Rate (µmol/g/h) |

| Lauric Acid Oxidation | Liver | 15.3 ± 2.1 |

| De Novo Lipogenesis from Lauric Acid | Adipose Tissue | 4.7 ± 0.9 |

| TCA Cycle Flux | Heart | 25.8 ± 3.5 |

Note: The data presented in this table is for illustrative purposes and requires specific kinetic modeling for accurate calculation.

Mandatory Visualization: Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways involved in the metabolism of this compound.

References

- 1. ckisotopes.com [ckisotopes.com]

- 2. Lauric acid (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1586-1 [isotope.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Natural Abundance Correction for 13C Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and practical applications of natural abundance correction in 13C labeling experiments. Accurate correction for the natural abundance of stable isotopes is a critical step in metabolic flux analysis (MFA) and other tracer-based metabolic studies, ensuring that the measured isotopic enrichment truly reflects the metabolic fate of an administered 13C-labeled substrate. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design robust experiments, perform accurate data analysis, and correctly interpret the results.

The Principle of Natural Abundance Correction

In stable isotope labeling studies, researchers introduce a substrate enriched with a specific stable isotope, such as 13C, to trace its path through metabolic networks.[1] The goal is to measure the incorporation of this "heavy" isotope into downstream metabolites. However, nature presents a confounding factor: elements exist as a mixture of stable isotopes. For carbon, the vast majority is 12C, but approximately 1.1% is the heavier 13C isotope.[2] This naturally occurring 13C contributes to the mass spectrum of a metabolite, alongside the 13C incorporated from the experimental tracer.

Therefore, the raw data from a mass spectrometer (MS) or nuclear magnetic resonance (NMR) spectrometer reflects the total amount of 13C, both from the tracer and from natural abundance.[3] Natural abundance correction is the mathematical process of distinguishing between these two sources to isolate the signal that originates solely from the labeled substrate.[3] Failure to perform this correction can lead to significant overestimation of isotopic enrichment and, consequently, erroneous calculations of metabolic fluxes.[3]

Quantitative Data on Natural Isotopic Abundance

Accurate natural abundance correction relies on precise knowledge of the natural isotopic abundances of all elements within the metabolite being analyzed, including any derivatizing agents used for analysis. The following table summarizes the natural abundances of stable isotopes for elements commonly found in biological molecules.

| Element | Isotope | Mass (amu) | Natural Abundance (%) |

| Carbon | 12C | 12.000000 | 98.93 |

| 13C | 13.003355 | 1.07 | |

| Hydrogen | 1H | 1.007825 | 99.9885 |

| 2H (D) | 2.014102 | 0.0115 | |

| Nitrogen | 14N | 14.003074 | 99.632 |

| 15N | 15.000109 | 0.368 | |

| Oxygen | 16O | 15.994915 | 99.757 |

| 17O | 16.999132 | 0.038 | |

| 18O | 17.999160 | 0.205 | |

| Sulfur | 32S | 31.972071 | 94.93 |

| 33S | 32.971458 | 0.76 | |

| 34S | 33.967867 | 4.29 | |

| 36S | 35.967081 | 0.02 | |

| Silicon | 28Si | 27.976927 | 92.2297 |

| 29Si | 28.976495 | 4.6832 | |

| 30Si | 29.973770 | 3.0872 |

The Mathematical Foundation of Natural Abundance Correction

The most common and robust method for natural abundance correction is the correction matrix method . This approach uses linear algebra to deconvolute the measured mass isotopomer distribution (MID) into the corrected MID.

The central equation is:

M_measured = C * M_corrected

Where:

-

M_measured is the vector of the measured (raw) fractional intensities of the mass isotopomers (M+0, M+1, M+2, etc.).

-

C is the correction matrix.

-

M_corrected is the vector of the corrected fractional intensities, representing the true enrichment from the 13C tracer.

To find the corrected distribution, the equation is rearranged:

M_corrected = C⁻¹ * M_measured

The correction matrix, C , is constructed based on the elemental composition of the molecule (and any derivatives) and the natural abundance of its constituent isotopes, calculated using the binomial distribution. Each column of the correction matrix represents the theoretical mass isotopomer distribution for a molecule with a specific number of 13C atoms incorporated from the tracer.

Experimental Protocols

A typical 13C labeling experiment involves several key stages, from cell culture to data analysis. The following is a detailed protocol for a steady-state 13C labeling experiment in cultured mammalian cells, followed by GC-MS analysis.

Protocol: Steady-State 13C Labeling of Adherent Mammalian Cells

Objective: To determine the fractional contribution of glucose to the biosynthesis of a specific metabolite.

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

[U-13C6]-glucose (or other desired 13C-labeled glucose isoform)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

-

Methanol, Chloroform, and Water (for extraction)

-

Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMSCI)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of metabolite extraction. Culture under standard conditions (37°C, 5% CO2).

-

Preparation of Labeling Medium: Prepare DMEM from powder, omitting standard glucose. Supplement with the necessary components, and then add [U-13C6]-glucose to the desired final concentration (e.g., 25 mM). Add 10% dFBS.

-

Cell Adaptation (Optional but Recommended): For steady-state analysis, adapt the cells to the labeling medium for at least 24-48 hours, or for a duration equivalent to several cell doublings, to ensure isotopic equilibrium is reached.

-

Labeling: Aspirate the standard medium from the cells and wash once with sterile PBS. Add the pre-warmed 13C-labeling medium to each well.

-

Incubation: Incubate the cells for a period sufficient to achieve a steady-state labeling of the metabolites of interest. This is typically 24 hours.

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells quickly with cold saline.

-

Add 1 mL of ice-cold 80:20 methanol/water solution to each well to quench metabolism.

-

Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

-

Add an equal volume of chloroform and vortex vigorously.

-

Centrifuge at high speed to separate the polar (upper aqueous phase) and non-polar (lower organic phase) metabolites.

-

Collect the desired phase for analysis. For central carbon metabolites, this is typically the polar phase.

-

-

Sample Derivatization for GC-MS:

-

Dry the collected polar extract completely under a stream of nitrogen or in a vacuum concentrator.

-

Add the derivatization agent (e.g., 50 µL of MTBSTFA + 1% TBDMSCI) to the dried extract.

-

Incubate at 70°C for 1 hour to allow for complete derivatization.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use an appropriate temperature gradient and column to achieve good separation of the derivatized metabolites.

-

Operate the mass spectrometer in scan mode or selected ion monitoring (SIM) mode to acquire the mass spectra of the eluting compounds.

-

Data Processing and Natural Abundance Correction

-

Peak Integration: Integrate the chromatographic peaks corresponding to the derivatized metabolites of interest to obtain the ion counts for each mass isotopomer (M+0, M+1, M+2, etc.).

-

Data Normalization: For each metabolite, normalize the ion counts to obtain the fractional abundances by dividing the intensity of each isotopomer by the sum of all isotopomer intensities. This gives the measured Mass Isotopomer Distribution (MID).

-

Natural Abundance Correction:

-

Determine the Elemental Formula: Identify the complete elemental formula of the derivatized metabolite fragment being analyzed.

-

Construct the Correction Matrix: Use a computational tool or script (e.g., in Python or R) to generate the correction matrix based on the elemental formula and the known natural isotopic abundances.

-

Apply the Correction: Multiply the inverse of the correction matrix by the measured MID vector to obtain the corrected MID.

-

Data Presentation: Example of Natural Abundance Correction

The following table shows an example of the mass isotopomer distribution of the TBDMS-derivatized pyruvate fragment (m/z 261, representing the full carbon backbone) from an unlabeled sample and a sample labeled with [U-13C3]propionate, before and after natural abundance correction.

| Mass Isotopomer | Unlabeled Sample (Measured MID) | Unlabeled Sample (Corrected MID) | Labeled Sample (Measured MID) | Labeled Sample (Corrected MID) |

| M+0 | 0.775 | 1.000 | 0.350 | 0.400 |

| M+1 | 0.150 | 0.000 | 0.200 | 0.150 |

| M+2 | 0.060 | 0.000 | 0.150 | 0.100 |

| M+3 | 0.015 | 0.000 | 0.300 | 0.350 |

As shown in the table, after correction, the MID of the unlabeled sample is entirely at M+0, as expected. The corrected MID of the labeled sample reveals the true incorporation of 13C from the tracer.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of a 13C labeling experiment followed by GC-MS analysis and natural abundance correction.

Caption: Workflow of a 13C labeling experiment and data analysis.